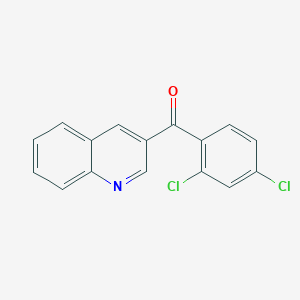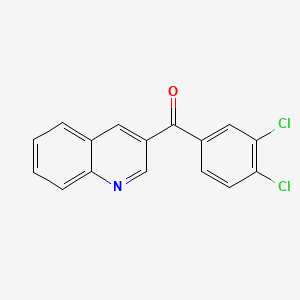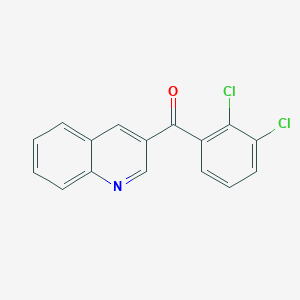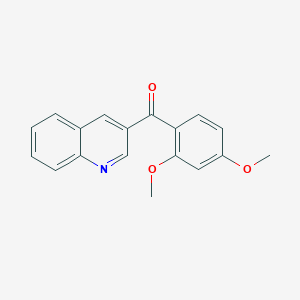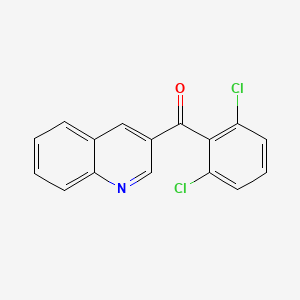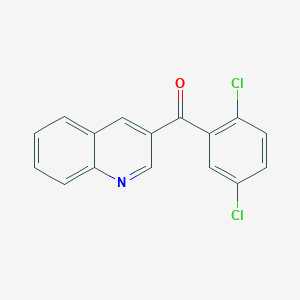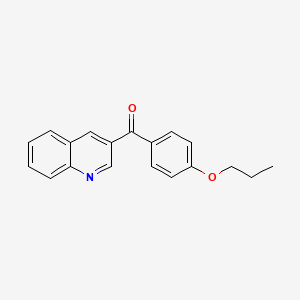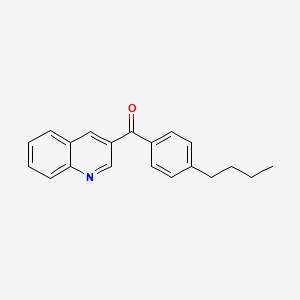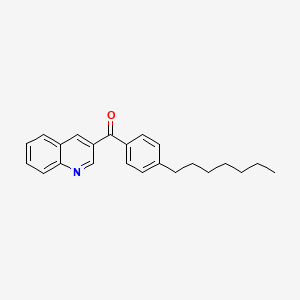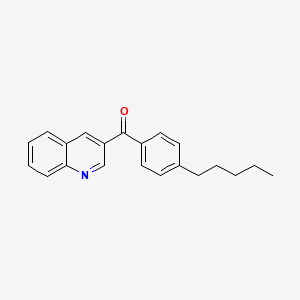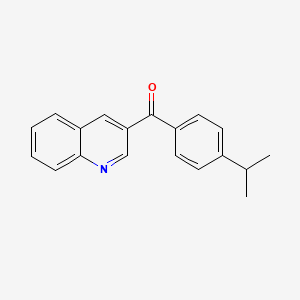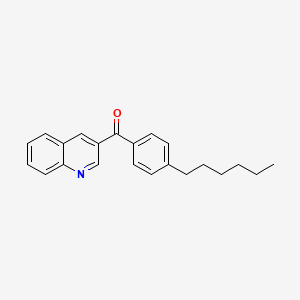
3-(4-Hexylbenzoyl)quinoline
Descripción general
Descripción
3-(4-Hexylbenzoyl)quinoline is an organic compound with the molecular formula C22H23NO It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound The structure of this compound consists of a quinoline ring system substituted with a 4-hexylbenzoyl group
Mecanismo De Acción
Target of Action
The primary targets of quinoline-based compounds, such as 3-(4-Hexylbenzoyl)quinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinoline-based compounds interact with their targets by forming a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA synthesis and bacterial growth .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV, quinoline-based compounds prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively kills bacteria, making it a potent antimicrobial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment could potentially interfere with its action. Additionally, certain environmental conditions, such as pH and temperature, could affect the stability of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexylbenzoyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic catalyst. For this compound, the starting materials are 4-hexylbenzaldehyde and 2-aminobenzophenone. The reaction is typically carried out in an acidic medium, such as acetic acid, at elevated temperatures.
Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method can also be adapted to introduce the 4-hexylbenzoyl group into the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hexylbenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Hexylbenzoyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may exhibit similar activities.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial agent derived from quinoline.
Ciprofloxacin: A quinolone antibiotic with a modified quinoline ring system.
Uniqueness
3-(4-Hexylbenzoyl)quinoline is unique due to the presence of the 4-hexylbenzoyl group, which can influence its chemical reactivity and biological activity. This substitution may enhance its lipophilicity, allowing for better interaction with lipid membranes and potentially improving its efficacy as a drug candidate.
Propiedades
IUPAC Name |
(4-hexylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-19-9-6-7-10-21(19)23-16-20/h6-7,9-16H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCKOZLZUSWBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287998 | |
| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-86-3 | |
| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


